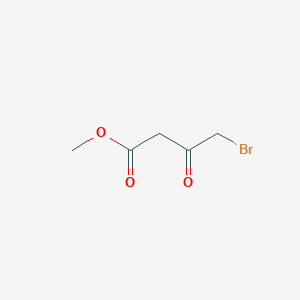

Methyl 4-bromo-3-oxobutanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWOPRGDPUSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304277 | |

| Record name | Methyl 4-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17790-81-7 | |

| Record name | NSC165240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Versatile Synthetic Synthon

Methyl 4-bromo-3-oxobutanoate serves as a linchpin in the construction of diverse molecular architectures, particularly in the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites that can be selectively targeted under different reaction conditions. The α-bromo-ketone functionality is a potent electrophile, susceptible to nucleophilic attack, while the β-keto ester portion can participate in a variety of condensation and cyclization reactions.

This dual reactivity allows for its participation in a range of synthetic transformations, including alkylations, cycloadditions, and multicomponent reactions. For instance, it is a key precursor in the synthesis of complex fused heterocyclic systems like benzindenoazepines, which are recognized as attractive scaffolds for biologically active compounds. researchgate.net In these reactions, the bromo-ketoester acts as a crucial component in annulation strategies, leading to the stereoselective formation of seven-membered rings. researchgate.net

Furthermore, this compound is instrumental in the Hantzsch thiazole (B1198619) synthesis, a classic and reliable method for the preparation of thiazole derivatives. synarchive.com In this reaction, it provides the C2-C3 fragment of the thiazole ring, reacting with a thioamide to form the heterocyclic core. Thiazoles are a prominent feature in many pharmaceuticals, exhibiting a broad spectrum of biological activities. The versatility of this synthon is further highlighted by its use in the synthesis of precursors for natural products, such as the piperidine (B6355638) alkaloid (-)-deoxoprosophylline. chemicalbook.com

The strategic placement of the bromine atom and the keto and ester functionalities allows for sequential reactions, enabling the construction of intricate molecular frameworks from a relatively simple starting material. Its application extends to the synthesis of various other heterocyclic systems and as a building block in the development of potential drug candidates and agrochemicals. smolecule.com

Historical Development of Brominated β Keto Esters in Chemical Research

Direct Bromination Approaches

The most common method for synthesizing this compound is through the direct bromination of methyl 3-oxobutanoate, also known as methyl acetoacetate (B1235776). This approach leverages the reactivity of the α-carbon adjacent to the ketone, making it susceptible to electrophilic substitution by a bromine source.

Reaction Conditions and Optimization Strategies

The direct bromination of methyl 3-oxobutanoate is typically achieved using elemental bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent. smolecule.comasianpubs.org Reaction conditions are critical to ensure high yield and selectivity for the desired monobrominated product at the C4 position, as the C2 position is also reactive.

Key parameters that are optimized include temperature, reaction time, and concentration. For instance, bromination using Br₂ in acetic acid is often conducted at controlled temperatures between 0–25°C. Higher temperatures can lead to undesirable side reactions, including decomposition of the starting material or the product. In some optimization studies, lowering the reaction temperature to 0°C and reducing the concentration of reactants has been shown to limit decomposition and improve the reaction yield significantly, with high yields achievable in as little as 10 minutes. researchgate.net When using NBS, an excess of the brominating agent (more than 1.5 equivalents) can lead to the formation of dibrominated byproducts. asianpubs.org

Influence of Catalysts and Solvents on Yield and Selectivity

The choice of catalyst and solvent profoundly impacts the efficiency and outcome of the bromination reaction. A variety of solvents have been investigated, including dichloromethane, toluene, acetonitrile, dioxane, and tetrahydrofuran (B95107) (THF). researchgate.net In one study, THF was identified as the optimal solvent, providing a yield of 82% when the reaction was cooled to 0°C. researchgate.net Conversely, methanol (B129727) has been reported to cause decomposition of the starting materials. researchgate.net Other commonly used solvents include acetic acid and carbon tetrachloride. smolecule.com

Acidic catalysts are often employed to facilitate the reaction. For reactions involving NBS, p-Toluenesulfonic acid (p-TsOH) has proven to be a superior catalyst compared to triethylamine (B128534) (Et₃N), ammonium (B1175870) acetate (B1210297) (NH₄OAc), or magnesium perchlorate (B79767) (Mg(ClO₄)₂), leading to facile α-monobromination with short reaction times and high yields. asianpubs.org Sulfuric acid (H₂SO₄) has also been explored as an efficient and regioselective catalyst for α-bromination, where the selectivity for mono- or di-brominated products can be controlled by the equivalents of H₂SO₄ used. sci-int.com

| Brominating Agent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Br₂ | None | Acetic Acid | 0-25°C | Not specified | |

| NBS | p-TsOH (0.2 equiv.) | CH₂Cl₂ | Not specified | High | asianpubs.org |

| Not specified | None | THF | 0°C | 82% | researchgate.net |

| Not specified | None | Dichloromethane | Not specified | Moderate | researchgate.net |

| Not specified | None | Methanol | Not specified | Decomposition | researchgate.net |

| NBS | MCM-41-SO3H | Ethanol (B145695) (Ball-milling) | Room Temp. | High (93-94% for related ketones) | thieme-connect.com |

Alternative Synthetic Routes

Beyond direct bromination, alternative strategies have been developed to synthesize this compound and its derivatives, often starting from different precursors.

Condensation Reactions Utilizing Halogenated Precursors

Condensation reactions provide a pathway to construct the carbon backbone of the target molecule. One such approach involves the reaction of a halogenated precursor with a suitable nucleophile. For example, a patented process describes the synthesis of methyl 4-cyano-3-oxobutanoate by reacting this compound with an alkali metal cyanide like sodium cyanide or potassium cyanide in methanol. google.comgoogle.com While this is a reaction of the title compound, the reverse, a condensation of a brominated fragment, is conceptually similar. A more direct example is the synthesis of a related pyrrolidine (B122466) compound, which involves the reaction of the N-methylpyrrolinium cation with potassium 3-methoxy-3-oxopropanoate. researchgate.net Another relevant method is the alkylation of methyl acetoacetate with 1-bromo-3-chloropropane (B140262) in the presence of sodium methoxide, which builds a longer carbon chain from a related butyrate (B1204436) ester. googleapis.com

Derivations from Related Butyrate Esters

This compound can be synthesized from various butyrate ester derivatives. The most prominent example is the use of methyl 3-oxobutanoate (methyl acetoacetate) as the starting material for direct bromination, as detailed in section 2.1. smolecule.comasianpubs.org Another related precursor is methyl levulinate (methyl 4-oxopentanoate), which can be brominated using molecular bromine in methanol under reflux conditions. smolecule.com This reaction highlights how different isomers of oxobutanoate esters can serve as viable starting points for synthesis.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One notable green chemistry protocol for bromination involves using a combination of ammonium bromide and Oxone. smolecule.com Mechanochemistry, specifically ball-milling, has also emerged as a powerful green technique. The bromination of ketones using NBS can be effectively carried out in a ball mill, often with an acidic co-catalyst like MCM-41-SO3H, which can significantly reduce reaction times and the need for bulk solvents. thieme-connect.com

Reactivity Profiles and Mechanistic Investigations

Reactivity of the α-Bromo-Carbonyl Moiety

Nucleophilic Substitution Reactions (S_N2 Pathways)

The carbon-bromine bond at the α-position is polarized, with the carbon atom being electron-deficient, rendering it an excellent electrophilic site for S_N2 reactions. Nucleophiles readily attack this carbon, displacing the bromide ion, which is a good leaving group.

A variety of nucleophiles can participate in intermolecular substitution reactions with α-halo ketones. The reactivity is governed by the nucleophile's strength, steric hindrance, and the reaction conditions employed. For instance, treatment with sodium azide (B81097) can replace the bromine with an azide group, a precursor to amines. Similarly, thiols and amines can be used to introduce sulfur and nitrogen-containing functional groups, respectively.

The table below summarizes representative intermolecular nucleophilic substitution reactions involving analogs of Methyl 4-bromo-3-oxobutanoate, illustrating the versatility of the α-bromo-carbonyl moiety.

| Nucleophile | Substrate | Product | Conditions |

| Sodium Azide | Ethyl 4-bromo-3-oxobutanoate | Ethyl 4-azido-3-oxobutanoate | Dimethylformamide (DMF) |

| Thiophenol | Ethyl 4-bromo-3-oxobutanoate | Ethyl 4-(phenylthio)-3-oxobutanoate | Base (e.g., K₂CO₃), Acetone |

| Aniline (B41778) | Ethyl 4-bromo-3-oxobutanoate | Ethyl 4-anilino-3-oxobutanoate | Triethylamine (B128534), Dichloromethane |

This table presents generalized reaction pathways for educational purposes. Specific yields and optimal conditions may vary based on detailed experimental procedures.

When a nucleophilic center is present within the same molecule as the α-bromo-carbonyl group, intramolecular cyclization can occur. These reactions are powerful methods for constructing cyclic compounds, particularly heterocycles. The reaction proceeds via an initial intermolecular nucleophilic attack, followed by an intramolecular S_N2 reaction where a tethered nucleophile displaces the bromide. For example, the conjugate addition of a nucleophile to an appropriate precursor can generate an enolate that subsequently cyclizes. This strategy has been applied in the synthesis of chiral tetronic acid derivatives using the related ethyl 4-chloro-3-oxobutanoate, where an organocatalytic conjugate addition to a nitroalkene is followed by an intramolecular cyclization. buchler-gmbh.com This showcases a pathway where the α-halo-β-ketoester moiety is key to the ring-forming step.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com While aryl and vinyl halides are the most common substrates, the principles of these reactions can be extended to alkyl halides under specific conditions.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a base. wikipedia.orglibretexts.org This reaction is a cornerstone of modern synthesis for creating biaryl compounds, styrenes, and polyolefins. wikipedia.org The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While direct Suzuki-Miyaura coupling involving saturated α-bromo ketones like this compound is not widely documented, analogous couplings with other organohalides demonstrate the reaction's potential. The reaction's success is highly dependent on the catalyst, ligands, and base used. researchgate.net The table below outlines typical components for a Suzuki-Miyaura reaction involving aryl bromides, which could serve as a starting point for developing analogous conditions for α-bromo ketone substrates.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | KOH | Water |

| 4-Bromoanisole | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Dioxane/Water |

| 2-Bromonaphthalene | Phenylboronic acid | Pd(II)-complex | KOH | Water |

Data synthesized from representative Suzuki-Miyaura reaction protocols. researchgate.netarkat-usa.org Conditions are illustrative and would require optimization for different substrates.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This method is particularly effective for the vinylation of aryl halides. The mechanism typically involves oxidative addition of the halide to palladium(0), insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product.

Similar to the Suzuki-Miyaura coupling, the direct application of the Heck reaction to an aliphatic α-bromo ketone such as this compound is uncommon, as the reaction favors aryl or vinyl halides. However, the fundamental steps of the Heck reaction provide a framework for potential C-C bond formations. Research on Heck reactions with various aryl bromides has established effective catalytic systems that could be adapted. researchgate.net

The following table shows typical conditions for Heck reactions, which could be considered analogous.

| Aryl Halide | Alkene | Catalyst | Base | Solvent |

| 4-Bromoacetophenone | Styrene | Pd(II)-complex | NaOH | DMF |

| 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF/THF |

| 4-Nitrobromobenzene | Styrene | Pd(II)-complex | NaOH | DMF |

This table illustrates general conditions for the Mizoroki-Heck reaction based on established protocols. arkat-usa.orgresearchgate.net Optimization is crucial for extending this methodology to other classes of halides.

Reactivity of the β-Keto Ester Functionality

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: an ester, a ketone, and a bromine atom. The β-keto ester moiety, in particular, provides multiple reactive sites. The carbonyl carbon of the ketone is electrophilic, while the α-protons (at the C-2 position, between the two carbonyl groups) are acidic and can be removed by a base to form a nucleophilic enolate. This dual reactivity allows the compound to participate in a wide array of chemical transformations, including condensation reactions with nucleophiles and the reduction of its ketone group.

Condensation Reactions with Nucleophiles

The electrophilic nature of the ketone's carbonyl carbon makes it a target for nucleophilic attack, leading to various condensation reactions. These reactions are fundamental in forming new carbon-carbon and carbon-nitrogen bonds.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). ekb.eg In the case of this compound, the ketone at the C-3 position can react with a primary amine under specific conditions. ekb.eg The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding imine, or Schiff base. This transformation is a common strategy in the synthesis of various heterocyclic compounds and coordination complexes. internationaljournalcorner.com

The β-keto ester functionality is classic for its participation in carbonyl condensation reactions such as the Aldol (B89426) and Claisen condensations. vanderbilt.edumasterorganicchemistry.com The protons on the α-carbon (C-2), situated between the ester and ketone carbonyls, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can attack electrophilic carbonyl carbons.

This reactivity allows for self-condensation, where the enolate of one molecule of this compound attacks the ketone of another molecule. A similar self-condensation has been observed for the analogous compound, methyl 4-chloro-3-oxobutanoate, which proceeds to form a six-membered ring after initial condensation and subsequent O-alkylation. researchgate.net Furthermore, palladium-catalyzed reactions of allylic β-keto esters can lead to intramolecular Aldol condensations, highlighting the versatility of this functional group in forming cyclic products. nih.gov

Reduction Pathways of the Ketone Group

The reduction of the prochiral ketone in this compound to a secondary alcohol is a significant transformation, as it creates a new chiral center. This yields chiral methyl 4-bromo-3-hydroxybutyrate, a valuable synthetic intermediate for various pharmaceuticals. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions.

A variety of chemical methods can be employed to reduce the ketone functionality in β-keto esters. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.com For more controlled and stereoselective reductions, specific reagent systems have been developed.

Lewis acid-mediated reductions offer a powerful tool for controlling diastereoselectivity. researchgate.net Combinations of Lewis acids like titanium tetrachloride (TiCl₄) or cerium trichloride (B1173362) (CeCl₃) with complex borohydrides can steer the reduction to favor specific stereoisomers. researchgate.net Additionally, biocatalytic methods have emerged as an environmentally friendly alternative. Enzymes such as oxidoreductases, found in microorganisms like baker's yeast (Saccharomyces cerevisiae), can catalyze the reduction with high efficiency and stereoselectivity. acs.orgnih.gov

| Reduction Method | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Standard Hydride Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | General, non-selective reduction of ketones. | masterorganicchemistry.com |

| Lewis Acid-Mediated Reduction | Lewis Acid (e.g., TiCl₄, CeCl₃) + Complex Borohydride (e.g., LiEt₃BH) | Allows for high diastereoselectivity by influencing the transition state geometry. | researchgate.net |

| Biocatalytic Reduction | Microorganisms (e.g., Baker's Yeast) or isolated oxidoreductases | Environmentally friendly, often provides high enantioselectivity. | acs.orgnih.gov |

The reduction of the ketone in an α-substituted β-keto ester like this compound results in the formation of a β-hydroxy ester with two chiral centers. The relative configuration of these centers defines the product as either a syn or anti diastereomer. The stereochemical outcome is highly dependent on the reduction method used.

Lewis acid-mediated reductions provide a clear example of this control. The stereoselectivity is governed by whether the reaction proceeds through a chelated or non-chelated transition state. researchgate.net

Syn-Selective Reduction : Using a strong chelating Lewis acid like titanium tetrachloride (TiCl₄) forces the β-keto ester to adopt a rigid, cyclic conformation. The hydride reagent then attacks from the less sterically hindered face, leading predominantly to the syn diastereomer. High syn-selectivity has been achieved using TiCl₄ in combination with a pyridine-borane complex. researchgate.net

Anti-Selective Reduction : In the absence of strong chelation, using non-chelating Lewis acids like cerium trichloride (CeCl₃) with sterically demanding reducing agents (e.g., lithium triethylborohydride), the reaction follows a non-chelation model like the Felkin-Anh model. This leads to preferential formation of the anti diastereomer. researchgate.net

Biocatalytic approaches, such as using genetically engineered baker's yeast, can also be fine-tuned to favor the production of a specific stereoisomer by overexpressing or knocking out specific reductase enzymes. acs.org

| Reagent System | Proposed Control Element | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) / Pyridine-Borane | Chelation Control | syn-Diastereomer | researchgate.net |

| Cerium Trichloride (CeCl₃) / Lithium Triethylborohydride (LiEt₃BH) | Non-Chelation (Felkin-Anh) Control | anti-Diastereomer | researchgate.net |

| Genetically Modified S. cerevisiae | Enzyme Selectivity | Specific syn or anti enantiomer depending on the modification. | acs.org |

Redox Transformations Involving the Ketone Functionality

The ketone carbonyl group in this compound is a primary site for redox reactions, enabling access to a range of valuable synthetic intermediates.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding methyl 4-bromo-3-hydroxybutanoate. This transformation is of significant interest, particularly when achieved with high stereocontrol, as the resulting chiral halohydrin is a versatile building block for pharmaceuticals. Biocatalytic reductions have emerged as a powerful method for achieving high enantioselectivity in the reduction of related α-halo-β-keto esters. For instance, various microorganisms and isolated enzymes, such as carbonyl reductases, have been successfully employed for the asymmetric reduction of similar substrates like ethyl 4-chloro-3-oxobutanoate. These enzymatic systems often utilize cofactor recycling systems to ensure high conversion rates and excellent optical purity of the desired alcohol. The general approach involves the use of whole-cell catalysts or purified enzymes, with the stereochemical outcome (R or S configuration of the resulting alcohol) being dependent on the specific biocatalyst used.

| Catalyst Type | Substrate Example | Product Example | Key Features |

| Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | (R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate | High enantioselectivity, mild reaction conditions |

| Whole-cell Biocatalyst | Ethyl 4-chloro-3-oxobutanoate | (R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate | Cofactor regeneration in situ, cost-effective |

Oxidation: While less commonly explored for this specific molecule, the β-keto ester moiety can, in principle, undergo oxidative cleavage. General methods for the oxidation of β-keto esters often involve strong oxidizing agents that can cleave the C-C bond between the carbonyl and the α-carbon. However, the presence of the bromine atom at the α-position adds complexity to such transformations, potentially leading to competing reaction pathways. The reactivity of the α-bromo ketone functionality makes it susceptible to nucleophilic attack, which can be a more favorable pathway under many oxidative conditions.

Tautomerism and Reactivity

Keto-Enol Tautomerism and its Impact on Reaction Mechanisms

Like other β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomers. This tautomerism is a fundamental aspect of its reactivity, as the enol form, although typically the minor component at equilibrium, is often the more reactive species in certain reactions, particularly those involving electrophiles.

The keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents. The equilibrium can be catalyzed by both acids and bases.

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-protons. Subsequent deprotonation by a weak base (like the solvent) leads to the formation of the enol.

Base-Catalyzed Enolization: A base can directly deprotonate the α-carbon to form an enolate ion. The enolate is a resonance-stabilized intermediate and a potent nucleophile. Protonation of the enolate on the oxygen atom yields the enol tautomer.

The enol form of this compound is a key intermediate in reactions such as α-halogenation. Although the molecule is already brominated, understanding its enol content is crucial for predicting its behavior in various reaction environments. The nucleophilic character of the enol's C=C double bond allows it to react with a wide range of electrophiles.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects play a crucial role in dictating the reactivity and conformational preferences of this compound. The presence of the electronegative bromine atom and the carbonyl group on adjacent carbons creates significant electronic and steric interactions.

The reactivity of the α-bromo ketone is enhanced by the inductive effect of the adjacent carbonyl group. This electron-withdrawing effect polarizes the C-Br bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. This is a classic example of stereoelectronic control, where the electronic properties of one functional group influence the reactivity of an adjacent one.

Enantioselective Transformations and Biocatalytic Applications

Asymmetric Reduction to Chiral β-Hydroxybutyrates

The asymmetric reduction of the keto group in methyl 4-bromo-3-oxobutanoate yields chiral methyl 4-bromo-3-hydroxybutyrate, a valuable building block for various pharmaceuticals. nih.gov This transformation is of particular interest due to the high reactivity of the resulting brominated compound, which facilitates subsequent chemical conversions. nih.gov

A critical step in developing a biocatalytic process is the identification and characterization of suitable enzymes, primarily oxidoreductases, that can catalyze the desired reduction with high efficiency and stereoselectivity.

Researchers have screened numerous microorganisms to find enzymes capable of reducing this compound. nih.gov Among these, an alcohol dehydrogenase (ADH) from Leifsonia sp. strain S749 (LSADH) has shown significant promise. nih.govnih.gov This NADH-dependent enzyme has been purified and characterized, revealing a homotetrameric structure with a molecular weight of approximately 110,000 Da. nih.govnih.gov LSADH exhibits broad substrate specificity, effectively reducing various aldehydes, ketones, and keto esters. nih.govasm.org Notably, it catalyzes the reduction of this compound to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity. proquest.comnih.govresearchgate.net The gene encoding LSADH has been cloned and expressed in Escherichia coli, facilitating its production for biocatalytic applications. tandfonline.com

Fungi are another rich source of enzymes for asymmetric reductions. A β-keto ester reductase (KER) from Penicillium citrinum has been identified as a highly effective biocatalyst for the reduction of this compound. proquest.comnih.govnih.gov This NADPH-dependent aldo-keto reductase (AKR3E1) was purified and found to be a monomeric protein with a molecular mass of 37 kDa. nih.gov It specifically catalyzes the reduction of β-keto esters, particularly alkyl 4-halo-3-oxobutyrates, and does not catalyze the reverse oxidation reaction. nih.gov The gene for this KER has been cloned from P. citrinum and successfully expressed in E. coli, enabling the production of methyl (S)-4-bromo-3-hydroxybutyrate with high stereospecificity (97.9% enantiomeric excess). nih.govnih.gov

The substrate scope and stereochemical outcome are crucial parameters for any biocatalyst. Studies on LSADH from Leifsonia sp. have demonstrated its ability to reduce a wide array of substrates. nih.govasm.org For instance, it shows strong activity towards medium-chain aldehydes and various ketones, including α- and β-keto esters like this compound. nih.gov The enzyme exhibits high enantioselectivity, producing (S)-alcohols from several ketones with excellent enantiomeric excesses (>99% e.e.). nih.govnih.gov

Similarly, the KER from P. citrinum shows a preference for β-keto esters, especially those with a halogen at the 4-position. nih.gov This enzyme stereospecifically produces the (S)-enantiomer of methyl 4-bromo-3-hydroxybutyrate. nih.gov The high enantioselectivity of these enzymes makes them valuable tools for producing optically pure chiral building blocks.

While naturally occurring enzymes can be effective, their properties may not always be optimal for industrial applications. Enzyme engineering techniques are employed to improve characteristics such as stability, activity, and enantioselectivity.

Directed evolution and rational design are powerful strategies for tailoring enzymes for specific purposes. rsc.orgdeepdyve.com Directed evolution involves creating a library of enzyme variants through random mutagenesis, followed by screening for improved properties. researchgate.net This approach has been successfully applied to ketoreductases to enhance their thermal stability and activity. rsc.org For instance, error-prone PCR-based random mutagenesis was used to improve the thermostability and enantioselectivity of the KER from P. citrinum. nih.govnih.gov A single amino acid substitution (L54Q) was identified that significantly increased the enzyme's stability at 30°C and also improved its enantioselectivity. nih.gov

Rational design, on the other hand, uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. deepdyve.com Structure-guided rational directed evolution has been used to improve the activity and stereoselectivity of a ketoreductase from Exiguobacterium sp. for the reduction of bulky α-amino-β-keto esters. deepdyve.comrsc.org While not directly on this compound, these studies demonstrate the potential of enzyme engineering to create highly efficient and selective biocatalysts for the synthesis of chiral alcohols. rsc.orgdeepdyve.com

Enzyme Engineering for Enhanced Performance

Improvement of Thermostability and Enantiomeric Excess

The efficiency of biocatalytic processes involving this compound is critically dependent on the performance of the enzymes employed. Key areas of improvement are the thermostability of biocatalysts, which allows for reactions at higher temperatures leading to increased reaction rates and reduced microbial contamination, and enantiomeric excess, which is crucial for the production of optically pure compounds required in the pharmaceutical industry.

Protein engineering has been a pivotal tool in enhancing these enzymatic properties. For instance, a β-keto ester reductase (KER) from Penicillium citrinum, which catalyzes the reduction of this compound, has been a subject of such improvements. nih.govproquest.com Through techniques like error-prone PCR-based random mutagenesis, researchers have successfully generated enzyme variants with enhanced thermostability and enantioselectivity. nih.govproquest.comresearchgate.net One study reported that while the wild-type enzyme from P. citrinum lost activity after 20 minutes of heat treatment at 50°C, engineered variants showed significantly improved stability. sumitomo-chem.co.jp Similarly, the enantiomeric excess for the production of (S)-methyl 4-bromo-3-hydroxybutyrate has been pushed to high levels, with some biocatalytic systems achieving an optical purity of 97.9% e.e. or higher. sumitomo-chem.co.jpsumitomo-chem.co.jp

Directed evolution is another powerful strategy. By creating and screening libraries of mutant enzymes, variants with substantially improved characteristics can be identified. For example, a ketoreductase (KRED) was engineered to exhibit a 1944-fold increase in its half-life at 40 °C and a 3.2-fold improvement in catalytic efficiency for the reduction of a similar ketoester. rsc.org Such enhancements are critical for developing robust industrial processes.

Table 1: Improvement of Biocatalyst Performance for Reduction of this compound and Related Ketoesters

| Enzyme/Biocatalyst | Engineering Strategy | Improvement | Reference |

|---|---|---|---|

| Penicillium citrinum β-keto ester reductase (KER) | Error-prone PCR | Improved thermostability and enantioselectivity | nih.govproquest.com |

| Recombinant E. coli expressing KER | Two-phase system | 100% chemical yield, 97.9% e.e. (S)-BHBM | sumitomo-chem.co.jp |

| Geotrichum candidum | Heat treatment of catalyst | Increased enantiomeric excess | researchgate.net |

Biocatalytic Resolution Strategies

The synthesis of enantiomerically pure compounds from racemic mixtures is a cornerstone of pharmaceutical production. Biocatalysis offers highly selective methods for achieving this, primarily through kinetic resolution and, in some cases, enzymatic ring-opening of cyclic precursors.

Kinetic Resolution of Racemic Intermediates

Kinetic resolution utilizes the ability of enzymes to react at different rates with the two enantiomers of a racemic substrate. oup.com This results in one enantiomer being transformed into the product while the other remains largely unreacted, allowing for their separation. Hydrolases, particularly lipases, are commonly used for this purpose due to their broad substrate scope and high enantioselectivity. rsc.org

In the context of intermediates related to this compound, the kinetic resolution of racemic ethyl 4-bromo-3-hydroxybutyrate has been demonstrated. Using Novozyme 435 lipase, the (R)-enantiomer was obtained with 99% e.e. at a conversion of 88.3%. google.com This strategy is effective because the enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer, leaving the other enantiomer untouched and in high optical purity. oup.com The success of kinetic resolution depends on the enzyme's enantioselectivity (E-value); a high E-value (often >200) is desirable for efficient separation. researchgate.net

Enzymatic Ring-Opening Reactions for Chiral Products

Another advanced strategy involves the stereoselective enzymatic ring-opening of prochiral or racemic cyclic compounds to generate valuable chiral intermediates. rsc.org While direct examples starting from a cyclized derivative of this compound are less common, the principle is well-established for structurally similar synthons. For instance, the enzymatic ring-opening of racemic Vince-lactam using a lactamase is a well-known industrial process for producing a chiral γ-amino acid, a versatile building block for various pharmaceuticals. rsc.org Similarly, lipases have been used for the dynamic kinetic resolution of oxazolinones, which involves the ring-opening of a rapidly racemizing intermediate to yield a single enantiomeric amino acid derivative in high yield and purity. oup.com This approach, particularly dynamic kinetic resolution, is highly efficient as it can theoretically convert 100% of the racemic starting material into a single desired enantiomer. oup.com

Challenges and Limitations in Biocatalysis with Brominated Substrates

Despite the advantages, the use of brominated substrates like this compound in biocatalytic systems is not without its challenges. The primary obstacles are the inherent toxicity of the bromide ion to enzymes and potential inhibition of the biocatalyst.

Strategies for Overcoming Biocatalyst Inhibition

Several strategies have been developed to mitigate the issues of bromide toxicity and general biocatalyst inhibition.

Protein Engineering: As discussed previously, modifying the enzyme's structure through directed evolution or site-directed mutagenesis can enhance its tolerance to inhibitory compounds. acs.org Engineering efforts have successfully created enzyme variants that are less susceptible to product or substrate inhibition. rsc.orgacs.org

Immobilization: Attaching enzymes to a solid support can improve their stability and resistance to harsh reaction conditions, including the presence of inhibitory substances. researchgate.netosti.gov Immobilization facilitates easy separation of the biocatalyst from the reaction mixture, allowing for its reuse and making the process more cost-effective. It can also create a microenvironment around the enzyme that can offer protection from bulk solvent effects and inhibitors. researchgate.net

Reaction Medium Engineering: The use of non-aqueous or biphasic (two-phase) systems can be an effective strategy. sumitomo-chem.co.jprsc.org In a two-phase system, the substrate can be dissolved in an organic solvent that is immiscible with the aqueous phase containing the enzyme. This setup can reduce the concentration of the inhibitory substrate in the immediate vicinity of the biocatalyst, thus minimizing toxic effects. sumitomo-chem.co.jp Deep eutectic solvents (DESs) have also emerged as a greener alternative to traditional organic solvents, providing a suitable reaction medium that can enhance enzyme stability and activity. osti.gov

Process Optimization: Strategies such as substrate feeding, where the substrate is added gradually to the reaction, can maintain a low, non-inhibitory concentration throughout the process. rsc.org This approach prevents the accumulation of high concentrations of the substrate or the bromide by-product, thereby protecting the biocatalyst.

Table 2: Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| BAM | This compound |

| (S)-BHBM | (S)-methyl 4-bromo-3-hydroxybutyrate |

| KER | β-keto ester reductase |

| KRED | Ketoreductase |

Derivatization Strategies and Complex Molecule Synthesis

Synthesis of Cyano-Substituted Derivatives

The introduction of a cyano group in place of the bromine atom is a common and synthetically important transformation of methyl 4-bromo-3-oxobutanoate. This conversion yields methyl 4-cyano-3-oxobutanoate, a key intermediate for various pharmaceuticals.

The synthesis of methyl 4-cyano-3-oxobutanoate is efficiently achieved through a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion. google.comchemguide.co.uk This reaction is typically carried out by treating this compound with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). google.comgoogle.com The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2), where the cyanide nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide leaving group in a single, concerted step. chemguide.co.uk

Methanol (B129727) is a commonly used solvent for this transformation. google.comgoogle.com The reaction is often initiated at a low temperature, such as 0°C, and then allowed to warm to room temperature to ensure a controlled reaction. google.comgoogle.com For example, a solution of sodium cyanide in methanol can be added dropwise to a cooled methanol solution of this compound. google.comgoogle.com After stirring for a period of one to several hours, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like ethyl acetate (B1210297). google.comgoogle.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| This compound | Sodium Cyanide | Methanol | 0°C to Room Temp. | Methyl 4-cyano-3-oxobutanoate | google.com |

| This compound | Potassium Cyanide | Methanol | Ice-cooling to Room Temp. | Methyl 4-cyano-3-oxobutanoate | google.com |

| Methyl 4-chloro-3-oxobutanoate | Potassium Cyanide | Methanol | 40°C | Methyl 4-cyano-3-oxobutanoate | google.comgoogle.com |

This table summarizes typical reaction conditions for the synthesis of methyl 4-cyano-3-oxobutanoate via nucleophilic substitution.

The resulting product, methyl 4-cyano-3-oxobutanoate (or its ethyl ester equivalent), is a valuable precursor for chiral building blocks. researchgate.net A significant subsequent transformation is the stereoselective reduction of the ketone group to a hydroxyl group. google.com This reduction can be achieved with high enantioselectivity using enzymatic methods. google.comresearchgate.net

Whole-cell biocatalysts or isolated ketoreductase (KRED) enzymes are employed to convert the ketoester into optically pure (R)-4-cyano-3-hydroxybutanoate. google.comresearchgate.net This chiral cyano-hydroxy ester is a key intermediate in the synthesis of important cholesterol-lowering drugs. researchgate.net For instance, halohydrin dehalogenase (HHDH) enzymes can catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate into ethyl (R)-4-cyano-3-hydroxybutyrate with high yield and enantiomeric excess. researchgate.netresearchgate.net

Further transformations can involve the nitrile group itself. Nitrile hydrolyzing enzymes, such as nitrilases, can catalyze the conversion of the cyano group into a carboxylic acid or an amide, expanding the range of accessible derivatives. researchgate.net

Alkylation Reactions of this compound

The presence of the β-ketoester functionality allows this compound to be deprotonated at the α-carbon (C2) to form a nucleophilic enolate. This enolate can then react with various electrophiles in alkylation reactions. These reactions can proceed through two main pathways, C-alkylation or O-alkylation, depending on the reaction conditions. 182.160.97ru.nl

In C-alkylation, the α-carbon of the enolate attacks the electrophile, forming a new carbon-carbon bond. While O-alkylation is often a competing and sometimes dominant pathway for β-ketoesters, C-alkylation can be favored under certain conditions. ru.nlresearchgate.net For instance, reports on the alkylation of related dialkylated β-dicarbonyl compounds have shown the formation of bicyclic products through C,C-dialkylation. researchgate.net The choice of solvent, counter-ion, and electrophile can influence the ratio of C- to O-alkylation.

Alternatively, the oxygen atom of the enolate can act as the nucleophile, leading to O-alkylation and the formation of an enol ether. ru.nltue.nl This pathway is often favored when using polar aprotic solvents and hard electrophiles. ru.nltue.nl

Studies on the closely related methyl 4-chloro-3-oxobutanoate have shown that its reaction with dihaloalkanes like 1,2-dibromoethane (B42909) or 1,3-dibromopropane (B121459) in the presence of a base such as potassium carbonate leads to O-alkylation products. researchgate.netbakhtiniada.ru The reaction mechanism is believed to involve an initial self-condensation of the ketoester to form dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, which is then O-alkylated by the dihaloalkane to yield the corresponding bis(bromoalkoxy)cyclohexa-2,5-diene-1,4-dicarboxylate enol ethers. researchgate.net The formation of the O-alkylated enol ether is confirmed by spectroscopic analysis. ru.nl

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Reference |

| Methyl 4-chloro-3-oxobutanoate | 1,2-Dibromoethane | K₂CO₃ | DMSO | O-Alkylated Enol Ether | researchgate.net |

| Methyl 4-chloro-3-oxobutanoate | 1,3-Dibromopropane | K₂CO₃ | DMSO | O-Alkylated Enol Ether | researchgate.net |

| Methyl β-keto ester (general) | Alkylating Agent | Potassium tert-butoxide | Dioxane | O-Alkylated Enol Ether | ru.nl |

This table presents examples of O-alkylation reactions leading to enol ether formation.

Construction of Heterocyclic Ring Systems

The multiple reactive sites within this compound make it a useful synthon for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. researchgate.netuou.ac.in

One notable example is its use in cycloaddition reactions. Ethyl 4-bromo-3-oxobutanoate, a close analog, participates in a NaH-promoted [4+3] annulation with azadienes to construct complex benzindeno-fused azepine derivatives. researchgate.net In this process, the bromo-ketoester acts as a three-atom component for building the seven-membered heterocyclic ring.

Furthermore, the electrophilic nature of the C4 carbon allows for N-alkylation reactions with heterocyclic amines. For example, this compound can be used to alkylate the nitrogen of a 3-amino-2-methylquinazolin-4(3H)-one, tethering the butanoate chain to the quinazolinone core. vulcanchem.com The α-haloketone motif is also a classic precursor for synthesizing heterocycles like thiazoles (via the Hantzsch thiazole (B1198619) synthesis with a thioamide) or pyridines. The reaction of the related ω-bromoacetophenone with cyanoacetylhydrazine has been shown to produce a variety of pyridine (B92270) and 1,3,4-triazine derivatives. nih.gov These established synthetic routes highlight the potential of this compound as a starting material for a diverse array of heterocyclic structures.

Synthesis of 1,4-Benzoxazines and Pyrrol-2-ones via Related Synthons

While direct reactions with this compound are a subject of study, the synthetic utility of its core structure is well-demonstrated by the reactions of closely related synthons. For instance, Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, a structurally similar building block, serves as a key precursor in the synthesis of both 1,4-benzoxazine and pyrrol-2-one ring systems.

In one pathway, the related synthon is first reacted with nitrophenols to form ethyl (2E)-3-ethoxy-4-(nitrophenoxy)but-2-enoates. Subsequent reductive cyclization of these intermediates, typically using iron powder in acetic acid, leads to the formation of ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate derivatives. This transformation efficiently constructs the 1,4-benzoxazine core, a scaffold present in many biologically active compounds. Current time information in Bangalore, IN.

Alternatively, the same bromo-synthon can be reacted with substituted anilines in ethanol (B145695) to produce various pyrrol-2-one derivatives. Current time information in Bangalore, IN.jptcp.com This reaction proceeds via initial N-alkylation followed by intramolecular cyclization. Depending on the specific aniline (B41778) and reaction conditions, this can yield either 4-hydroxy-1-(substituted phenyl)-1,5-dihydro-2H-pyrrol-2-ones or 4-ethoxy-1-(substituted phenyl)-1,5-dihydro-2H-pyrrole-2-ones. Current time information in Bangalore, IN.jptcp.com The pyrrol-2-one core is a significant structural motif found in a wide range of natural products and pharmacologically active agents. Current time information in Bangalore, IN.

Table 1: Synthesis of Pyrrol-2-one Derivatives from a Related Synthon This table summarizes the synthesis of various pyrrol-2-one derivatives using Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate and substituted anilines.

| Reactant (Aniline) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-Nitrophenylamine | 4-Hydroxy-1-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 74% | jptcp.com |

| 4-Nitrophenylamine | 4-Hydroxy-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one | 64% | jptcp.com |

| 2-Methylphenylamine | 4-Ethoxy-1-(2-methylphenyl)-1,5-dihydro-2H-pyrrole-2-one | Data Not Specified | jptcp.com |

Derivatization to Quinoline (B57606) Derivatives

The synthesis of quinolines, a cornerstone of heterocyclic chemistry, often relies on the reaction of anilines with β-dicarbonyl compounds. Classic methods such as the Combes synthesis and the Conrad-Limpach synthesis utilize β-diketones and β-ketoesters, respectively. wikipedia.orgnih.gov

This compound, as a γ-halogenated β-ketoester, presents a unique potential for derivatization into quinoline structures, although this is not a direct, one-step transformation. A plausible synthetic route would involve a two-step process. The first step would be a nucleophilic substitution at the C-4 position, where the bromine atom is displaced by an aniline. This direct amination of a γ-halo-β-ketoester would yield a γ-anilino-β-ketoester intermediate. nih.gov In the second step, this intermediate could undergo an acid-catalyzed intramolecular cyclization and dehydration, consistent with the mechanism of the Conrad-Limpach reaction, to form a 4-hydroxyquinoline (B1666331) derivative. nih.govacs.org This strategy leverages the reactivity of both the halide and the ketoester functions to construct the quinoline scaffold.

Potential for Other Ring Transformation Reactions

The reactivity of this compound and its analogs extends to more complex ring-forming reactions, including cycloadditions that significantly transform the carbon skeleton. A notable example is the use of its ethyl ester analog in a sodium hydride (NaH)-promoted [4+3] annulation reaction with azadienes. iipseries.org

This process constructs benzindeno-fused azepine derivatives, which are complex, seven-membered nitrogen-containing rings. iipseries.org Such ring systems are considered attractive scaffolds for biologically active compounds but are often challenging to synthesize using traditional methods. The reaction proceeds with good yields and, significantly, with high stereoselectivity, providing a powerful tool for building complex polycyclic architectures. iipseries.org This type of cycloaddition showcases the potential of the 4-bromo-3-oxobutanoate framework to act as a three-carbon component in annulation strategies, leading to the formation of medium-sized rings that are of growing interest in medicinal chemistry.

Stereoselective Derivatizations and Chiral Building Blocks

Controlling stereochemistry is paramount in modern drug discovery and the synthesis of complex natural products. This compound offers multiple avenues for stereoselective transformations to generate valuable chiral building blocks.

The aforementioned [4+3] annulation reaction to form azepine derivatives is a prime example of a stereoselective process, delivering products with a specific three-dimensional arrangement. iipseries.org Such methods that control the formation of multiple stereocenters in a single step are highly valuable in synthetic chemistry.

Furthermore, the ketone at the C-3 position is a key site for introducing chirality. Asymmetric reduction of this ketone, using chiral catalysts or reagents, could produce methyl 4-bromo-3-hydroxybutanoate in high enantiomeric excess. This resulting chiral halohydrin is a highly versatile intermediate. The stereocenter at C-3 can direct subsequent reactions, while the bromine atom and the ester group provide reactive handles for a wide range of synthetic manipulations. The creation of such enantiopure building blocks is a critical strategy in the synthesis of chiral drugs and other bioactive molecules. acs.org

Applications in Advanced Organic Synthesis

Pharmaceutical Intermediates and Drug Discovery

The compound's dual reactivity makes it a crucial building block in medicinal chemistry for synthesizing a variety of therapeutic agents. It can undergo selective transformations such as alkylations, cycloadditions, and multicomponent reactions to form intricate molecular frameworks.

Methyl 4-bromo-3-oxobutanoate is a key starting material for synthesizing the characteristic side chain of statins, a class of cholesterol-lowering drugs. researchgate.netresearchgate.net The synthesis of these drugs, such as atorvastatin, often relies on creating a specific chiral dihydroxy acid moiety. jchemrev.com

A critical step in this process is the chemo-enzymatic, asymmetric reduction of this compound. researchgate.net Biocatalysis with enzymes like alcohol dehydrogenase or β-keto ester reductase, often expressed in engineered Escherichia coli, converts the compound into methyl (S)-4-bromo-3-hydroxybutyrate. researchgate.net This chiral alcohol is a highly valuable intermediate that is further elaborated to construct the full statin side chain with the correct stereochemistry. researchgate.netjchemrev.com The use of biocatalysis in this reduction offers significant advantages, including high enantioselectivity and mild reaction conditions suitable for industrial-scale production. researchgate.net

Beyond statins, this compound is instrumental in synthesizing other classes of biologically active molecules and drug candidates due to its utility as a versatile synthon.

One significant application is in the Hantzsch thiazole (B1198619) synthesis . nih.gov Thiazoles are a prominent heterocyclic core found in a wide array of pharmaceuticals. researchgate.net In this reaction, the α-bromoketone structure of this compound reacts with a thioamide to form the thiazole ring, demonstrating the compound's utility in building these important medicinal scaffolds. nih.govresearchgate.net

Furthermore, the compound serves as a precursor for key intermediates in the biosynthesis of tropane (B1204802) alkaloids . researchgate.netsemanticscholar.org A specific example is the synthesis of Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, an important intermediate for enzymatic studies related to the biosynthesis of tropane alkaloids such as cocaine. researchgate.netsemanticscholar.org Tropinone, the core bicyclic structure that defines this alkaloid class, is derived from intermediates like 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. d-nb.infomdpi.com The synthesis of these precursors highlights the compound's role in constructing complex, naturally occurring molecular architectures that are foundational to many drug development programs. researchgate.netmdpi.com

Interactive Data Table: Applications of this compound

| Application Area | Synthetic Role | Resulting Compound/Scaffold |

| Pharmaceuticals (Statins) | Precursor for chiral side-chain | Methyl (S)-4-bromo-3-hydroxybutyrate, a key intermediate for Atorvastatin. researchgate.netjchemrev.com |

| Pharmaceuticals (Heterocycles) | Building block in Hantzsch synthesis | Thiazole ring systems. nih.govresearchgate.net |

| Pharmaceuticals (Alkaloids) | Precursor for biosynthetic intermediate | Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, for Tropane alkaloids. researchgate.netsemanticscholar.org |

Fine Chemical Production

Synthesis of Specialty Chemicals, Fragrances, and Dyes

This compound is a versatile reagent in the production of fine and specialty chemicals, primarily owing to the multiple reactive sites within its molecular structure. The compound's utility is centered on its α-bromo-ketone and β-keto ester functionalities, which can be selectively targeted under various reaction conditions to build complex molecular architectures.

This dual reactivity makes it a key precursor in the synthesis of a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. The electrophilic α-bromo-ketone group is susceptible to nucleophilic attack, while the β-keto ester portion can readily participate in condensation and cyclization reactions. These transformative capabilities allow it to be used in alkylations, cycloadditions, and multicomponent reactions to create sophisticated molecules. For instance, it is a crucial component in annulation strategies for the stereoselective synthesis of complex fused heterocyclic systems, such as benzindenoazepines.

While the direct application of this compound in the synthesis of commercial fragrances is not extensively documented in current literature, its non-brominated analog, Methyl 4-oxobutanoate, is utilized in the fragrance and food additive industries. chemicalbook.com The reactivity of bromo-organic compounds, in general, is leveraged in the synthesis of some fragrance materials. For example, brominated precursors are used in certain synthetic routes to produce vanillin, a widely used fragrance and flavor compound.

There is currently limited available research detailing the specific use of this compound as a precursor in the synthesis of dyes.

Material Science Applications

Synthesis of Polymers and Other Advanced Materials

In the field of material science, this compound serves as a valuable intermediate and building block for the synthesis of advanced materials. Its utility stems from its capacity to introduce specific functionalities into larger molecular structures, which can then be used to create materials with tailored properties. The heterocyclic compounds synthesized from this precursor are integral components in the development of new materials.

The reactivity of the halo-ketoester structure suggests its potential in polymerization reactions. A study involving the closely related analog, methyl 4-chloro-3-oxobutanoate, demonstrated this potential. In reactions with dibromoalkanes (1,2-dibromoethane and 1,3-dibromopropane) in the presence of a base, the chloro-analog underwent self-condensation followed by O-alkylation. researchgate.net A significant outcome of this reaction was the formation of a glassy polymer, which was proposed to be a polycondensation product. researchgate.net This suggests that under specific conditions, this compound could similarly be employed in polymerization processes to create novel polymer architectures.

The ability to construct complex molecules makes this compound a key component in creating building blocks for various advanced materials, including those with potential applications in electronics and other specialized fields.

Computational and Theoretical Investigations

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques are instrumental in understanding the reactivity and selectivity of methyl 4-bromo-3-oxobutanoate in chemical reactions.

Predicting Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has been employed to investigate the reaction pathways of α-haloketones like this compound. up.ac.za These studies help in mapping out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. A key aspect of this is the identification and characterization of transition states, which are high-energy structures that represent the bottleneck of a reaction.

For nucleophilic substitution reactions, which are common for α-haloketones, computational models can predict whether the reaction will proceed through an S(_N)1 or S(_N)2 mechanism. up.ac.za The models can also elucidate competing reaction pathways, such as epoxidation, and determine the rate-determining step for each pathway by calculating the activation energies. up.ac.za Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a calculated transition state indeed connects the reactants and products of a specific reaction pathway. up.ac.za

Elucidating Stereochemical Outcomes of Catalyzed Reactions

Molecular modeling is also crucial for understanding and predicting the stereochemistry of reactions involving this compound, especially in catalyzed reactions. For instance, in reductions catalyzed by ketoreductases, the stereochemical outcome (i.e., the formation of (R)- or (S)-alcohols) can be predicted by docking the substrate into the enzyme's active site. nih.govscispace.com

The Zimmerman-Traxler model, a classic example of a pericyclic transition state model, is often used to rationalize the stereochemical outcome of aldol (B89426) reactions. harvard.edu By analyzing the energies of different chair-like transition states, it is possible to predict whether the syn or anti diastereomer will be the major product. harvard.edu The stereoselectivity is often influenced by the specific catalyst and reaction conditions used. harvard.eduresearchgate.net For example, the reduction of ethyl 4-bromo-3-oxobutanoate with Geotrichum candidum can yield products with different predominant configurations depending on the cofactor (NADH or NADPH) used. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and energetic changes that occur during the transformation of this compound.

Analysis of Electronic Structure and Bonding

Quantum chemical methods, such as DFT, are used to analyze the electronic structure and bonding within the this compound molecule. ajchem-a.comepstem.netresearchgate.net These calculations can determine properties like molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. ajchem-a.comepstem.net The distribution of electron density and the nature of chemical bonds can be visualized using techniques like Molecular Electrostatic Potential (MEP) surfaces. ajchem-a.comepstem.net

Analysis of the electronic structure helps to identify the most reactive sites in the molecule. For β-keto esters, the electrophilicity of different atomic sites can be calculated to predict where a nucleophile is most likely to attack. nih.gov

Energetic Landscape of Transformations

Quantum chemical calculations are essential for mapping the energetic landscape of chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and transition states. uni-greifswald.denih.gov The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. up.ac.za

By comparing the activation energies of different possible reaction pathways, it is possible to predict which reaction will be favored under a given set of conditions. up.ac.za For example, in the reaction of α-haloketones with nucleophiles, computational studies have shown that nucleophilic substitution and epoxidation can be competing reactions with comparable activation energies. up.ac.za

Substrate-Enzyme Docking and Interaction Studies

The interaction of this compound and similar substrates with enzymes is a significant area of computational investigation, particularly in the context of biocatalysis.

Docking studies are used to predict the binding mode of a substrate within the active site of an enzyme. nih.govscispace.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and amino acid residues in the active site. nih.govscispace.com For example, in the reduction of ketones by ketoreductases, the orientation of the substrate in the active site determines the stereochemical outcome of the reaction. nih.govscispace.com

Molecular dynamics simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time, providing a more realistic picture of the interactions. nih.gov These simulations can help to refine the understanding of how the enzyme catalyzes the reaction and what factors control its selectivity.

The following table provides a summary of enzymes that have been studied in the context of their interaction with halo-substituted oxobutanoates and related compounds.

| Enzyme Name | Substrate(s) | Key Findings from Docking/Modeling |

| Ketoreductase from Sporobolomyces salmonicolor (SSCR) | Ethyl 4-chloro-3-oxobutanoate and other ketones | Molecular modeling was effective in predicting the stereoselectivity of the enzyme. nih.govscispace.com |

| Ketoreductase from Saccharomyces cerevisiae (YOL151w) | Various ketones | A homology model was used to dock substrates and predict stereochemistry. nih.govscispace.com |

| Oxidoreductase from Geotrichum candidum | Methyl and ethyl esters of 4-bromo-3-oxobutanoic acid | The cofactor (NADH or NADPH) influences the stereochemical outcome of the reduction. researchgate.net |

| Carbonyl Reductase from Candida magnoliae | Alkyl 3-oxobutanoates | The enzyme exhibits stereoselectivity in the reduction of β-keto esters. researchgate.net |

Comparative Studies with Analogous Compounds

Reactivity Comparisons with Ethyl 4-bromo-3-oxobutanoate

Methyl 4-bromo-3-oxobutanoate and its ethyl analog, ethyl 4-bromo-3-oxobutanoate, are both important α-haloketones used as building blocks in the synthesis of heterocyclic compounds, most notably in the Hantzsch thiazole (B1198619) synthesis. niscpr.res.in In this reaction, they are condensed with thioamides or thioureas to form the thiazole ring. organic-chemistry.org While both compounds are effective, the choice between the methyl and ethyl ester can influence reaction kinetics and product yields, although detailed comparative studies are often application-specific.

A significant area of comparison lies in their behavior in stereoselective reduction reactions. Both esters are substrates for enzymes that produce chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis. For instance, cells of Geotrichum candidum have been used to catalyze the stereoselective reduction of both methyl- and ethyl esters of 4-bromo-3-oxobutanoic acid, yielding products with high optical purity (>94%) and chemical yields (>85%). researchgate.net

Research has also highlighted the higher chemical reactivity of the bromo-derivatives compared to their chloro counterparts. Specifically, this compound is noted for its high reactivity, which can make it more suitable for conversion into certain pharmaceutical intermediates compared to chloro-analogs. nih.govasm.org

| Reaction | This compound | Ethyl 4-bromo-3-oxobutanoate | Key Observations |

| Hantzsch Thiazole Synthesis | Commonly used with thioamides/thioureas to form thiazole rings. dergipark.org.tr | Also widely employed for the synthesis of thiazole derivatives. niscpr.res.in | Both are effective reagents; the choice may depend on the specific solubility and reactivity requirements of the substrate. |

| Enzymatic Reduction | Reduced by Penicillium citrinum to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity. nih.gov | Reduced by Geotrichum candidum to the corresponding (R)- or (S)-hydroxy ester depending on the cofactor. researchgate.net | Both are excellent substrates for creating chiral building blocks. The reactivity of the bromo-ester is generally high. nih.govasm.org |

Differentiating Reactivity from Chloro-Substituted Analogs

The nature of the halogen atom (bromine vs. chlorine) in the 4-position of the oxobutanoate chain significantly impacts the compound's electrophilicity and leaving group ability, leading to different reactivity profiles. Bromine is a better leaving group than chlorine, making this compound generally more reactive towards nucleophiles than methyl 4-chloro-3-oxobutanoate.

This difference in reactivity is evident in nucleophilic substitution reactions. For example, in the synthesis of methyl 4-cyano-3-oxobutanoate, the reaction of this compound with sodium cyanide proceeds readily. google.com In contrast, the corresponding reaction with methyl 4-chloro-3-oxobutanoate can be slower or require different conditions to achieve comparable yields. google.com

Studies on the alkylation of methyl 4-chloro-3-oxobutanoate have shown its utility in forming cyclic compounds. researchgate.net While similar reactions with the bromo-analog are expected to proceed more readily, the higher reactivity can sometimes lead to a decrease in selectivity or an increase in side reactions if not properly controlled.

In the context of enzymatic reductions, both chloro- and bromo-substituted esters are effective substrates. For example, Geotrichum candidum can reduce various esters of 4-chloro-3-oxobutanoic acid as well as the methyl and ethyl esters of 4-bromo-3-oxobutanoic acid to their corresponding chiral alcohols with high yield and optical purity. researchgate.net

| Feature | This compound | Methyl 4-chloro-3-oxobutanoate | Key Differences |

| Leaving Group Ability | Bromide is a better leaving group. | Chloride is a weaker leaving group. | The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to faster substitution reactions. |

| Reactivity in Nucleophilic Substitution | Generally higher reactivity. google.com | Generally lower reactivity. google.com | Reactions with the bromo-compound are often faster and may occur under milder conditions. |

| Use in Synthesis | Preferred when high reactivity is needed. | Used when more controlled reactivity is desired or for specific synthetic pathways. researchgate.net | The choice of halogen allows for tuning the electrophilicity of the α-carbon. |

Influence of Ester Moiety on Reactivity and Selectivity

The ester group (methyl, ethyl, or larger alkyl groups) can influence the reactivity and selectivity of 4-halo-3-oxobutanoates, although its effect is often more subtle than that of the halogen. The size and electronic nature of the ester's alkyl group can impact the steric hindrance around the carbonyl group and the solubility of the compound in different reaction media.

In enzymatic reactions, the structure of the ester moiety can affect the binding of the substrate to the enzyme's active site, thereby influencing the reaction rate and enantioselectivity. For instance, the stereoselective reduction of 4-chloro-3-oxobutanoic acid esters by Geotrichum candidum has been studied with methyl, ethyl, isopropyl, and tert-butyl esters, all of which were successfully reduced with high optical purity. researchgate.net This suggests that while the enzyme can accommodate various ester groups, subtle differences in reaction efficiency may exist.

In non-enzymatic reactions, the ester group can play a role in reactions involving the carbonyl group or the enolate. For example, in copper-catalyzed cascade reactions, the nature of the ester can influence diastereoselectivity. beilstein-journals.org Generally, the reactivity of esters in reactions like hydrolysis or reduction with hydride reagents follows the order of steric hindrance, with methyl esters often being more reactive than bulkier esters like tert-butyl esters. libretexts.org

| Ester Group | Potential Influence on Reactivity | Potential Influence on Selectivity | Example |

| Methyl | Generally less steric hindrance, potentially leading to faster reaction rates. libretexts.org | May influence diastereoselectivity in certain reactions due to its smaller size. | Often used as a standard due to its reactivity and ease of subsequent transformations. nih.govasm.org |

| Ethyl | Slightly more sterically hindered than methyl. | Can affect enantioselectivity in enzymatic reductions. researchgate.net | A common alternative to the methyl ester, with similar reactivity in many cases. niscpr.res.inresearchgate.net |

| Larger Alkyl (e.g., tert-butyl) | Increased steric hindrance can slow down reactions at the carbonyl group. beilstein-journals.org | The bulky group can significantly influence the stereochemical outcome of reactions. beilstein-journals.org | Can be used to direct selectivity or to provide stability against certain reactions like hydrolysis. |

Future Research Perspectives

Exploration of Novel Catalytic Systems

The development of new and improved catalytic systems for reactions involving methyl 4-bromo-3-oxobutanoate is a significant area of ongoing research. While classical methods for its synthesis and transformation exist, the focus is shifting towards catalysts that offer higher efficiency, selectivity, and sustainability.

Future research will likely concentrate on:

Asymmetric Catalysis: The synthesis of enantiomerically pure compounds is crucial, particularly in the pharmaceutical industry. The asymmetric reduction of the keto group in this compound to produce chiral β-hydroxy esters is a key transformation. rsc.org Research into novel chiral catalysts, including those based on transition metals and organocatalysts, will be essential to achieve high enantioselectivity and diastereoselectivity. acs.orgacs.org

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions. mdpi.com Future work will likely explore the use of novel metal catalysts (e.g., palladium, copper, nickel) to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the range of accessible molecular architectures.

Nanocatalysts and Supported Catalysts: To enhance catalyst stability, reusability, and ease of separation, research into nanocatalysts and catalysts immobilized on solid supports will be crucial. These approaches can lead to more cost-effective and environmentally friendly processes.

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For this compound, future research will aim to develop more sustainable and efficient manufacturing processes.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses of this compound and its derivatives will strive for higher atom economy, minimizing waste generation. acs.org

Use of Safer Reagents and Solvents: Traditional bromination methods often involve hazardous reagents like molecular bromine. smolecule.com Research is directed towards employing safer and more environmentally benign brominating agents, such as N-bromosuccinimide (NBS), and replacing hazardous solvents with greener alternatives. tandfonline.comthieme-connect.com

Catalyst-Free Reactions: Exploring reaction conditions that eliminate the need for a catalyst altogether is a promising avenue for sustainable synthesis. tandfonline.com For instance, catalyst-free α-halogenation of β-keto esters using N-halosuccinimides in solvents like DMSO has shown promise. tandfonline.com

Expansion of Biocatalytic Applications

Biocatalysis, the use of enzymes and whole-cell microorganisms to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. sumitomo-chem.co.jp The enzymatic reduction of this compound has been a subject of study, but there is considerable room for expansion. nih.govproquest.com

Future research in this area will likely involve:

Enzyme Discovery and Engineering: Screening for novel enzymes (e.g., reductases, dehydrogenases) from diverse microbial sources with improved activity, stability, and selectivity towards this compound is a key objective. sumitomo-chem.co.jpnih.gov Protein engineering techniques, such as directed evolution and rational design, can be employed to tailor enzymes for specific industrial applications, enhancing their thermostability and enantioselectivity. nih.govproquest.com

Dynamic Kinetic Resolution: Combining enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer can enable the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product. Applying dynamic kinetic resolution to the synthesis of chiral derivatives from this compound is a promising strategy. frontiersin.org

Whole-Cell Biotransformations: Utilizing engineered whole-cell systems (e.g., E. coli) that express the desired enzymes can offer a cost-effective alternative to using isolated enzymes by eliminating the need for enzyme purification and cofactor regeneration. nih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis